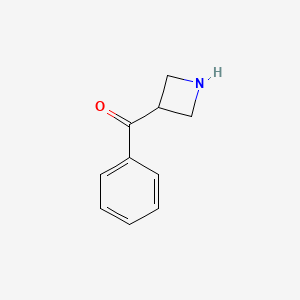

3-Benzoylazetidine

Descripción

BenchChem offers high-quality 3-Benzoylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

azetidin-3-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYNJIDNMNODOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Benzoylazetidine: Chemical Structure, Physicochemical Properties, and Synthetic Workflows

Executive Summary

In modern drug discovery, the strategic replacement of traditional six-membered heterocycles (e.g., piperidines) with smaller, strained rings like azetidines has emerged as a powerful tactic to modulate physicochemical properties. 3-Benzoylazetidine (IUPAC: azetidin-3-yl(phenyl)methanone) serves as a highly versatile, rigidified building block. By projecting a pharmacophoric benzoyl group from a strained four-membered nitrogenous core, it offers unique spatial geometries and altered basicity profiles. This technical guide provides an in-depth analysis of its structural dynamics, physicochemical properties, and field-proven synthetic methodologies.

Chemical Structure & Conformational Dynamics

The core of 3-benzoylazetidine is characterized by a four-membered azetidine ring substituted at the C3 position with a benzoyl moiety. The structural disparities between azetidines and larger heterocycles are rooted in their distinct ring sizes and conformational features[1].

The azetidine ring possesses significant angle strain (~25.4 kcal/mol), which inherently restricts its conformational flexibility compared to the stable chair conformation of piperidine[1]. This rigidity is highly advantageous in medicinal chemistry, as it allows for the precise, predictable spatial projection of the C3-benzoyl group into target binding pockets. Furthermore, the electron-withdrawing nature of the benzoyl group exerts a strong inductive effect (-I) across the sp³ carbon framework, significantly modulating the electronic environment of the secondary amine.

Figure 1: Conformational and electronic effects of C3-benzoyl substitution on the azetidine core.

Physicochemical Properties Profile

Understanding the physicochemical parameters of 3-benzoylazetidine is critical for predicting its behavior in biological systems. Unsubstituted azetidine is a strong base with a pKa of approximately 11.29[1]. However, the introduction of the C3-benzoyl group pulls electron density away from the nitrogen atom, lowering the basicity. This lowered pKa ensures that a greater proportion of the compound exists in the unprotonated state at physiological pH, which can enhance passive cell permeability and mitigate off-target hERG liabilities often associated with highly basic amines.

Quantitative Data Summary

| Property | Value | Source / Scientific Rationale |

| Chemical Name | 3-Benzoylazetidine | IUPAC: Azetidin-3-yl(phenyl)methanone |

| CAS Number (Free Base) | 1425540-60-8 | Standard free base identifier[2] |

| CAS Number (HCl Salt) | 1425334-92-4 | Highly crystalline, bench-stable salt[3] |

| Molecular Formula | C10H11NO | Free base composition |

| Molecular Weight | 161.20 g/mol | Optimal low-MW fragment[2] |

| Azetidine Ring Strain | ~25.4 kcal/mol | Drives distinct vector projection[1] |

| Base Scaffold pKa | ~11.29 | Unsubstituted azetidine reference[1] |

| Predicted pKa (Amine) | 8.5 – 9.5 | Lowered via C3-benzoyl inductive effect |

Experimental Synthesis & Functionalization

The synthesis of 3-benzoylazetidine is most efficiently achieved via the Grignard addition to a Weinreb amide precursor. This method is highly favored in process chemistry because it prevents the over-addition of organometallic reagents, a common failure point when synthesizing ketones from standard esters. The intermediate tert-butyl 3-benzoylazetidine-1-carboxylate is also a valuable substrate for downstream catalytic transformations, such as diboron/pyridine-catalyzed reactions with alkenes[4].

Figure 2: Step-by-step synthetic workflow for 3-Benzoylazetidine via a Weinreb amide intermediate.

Step-by-Step Methodology: Synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate

This protocol outlines the controlled formation of the ketone intermediate[5].

-

Preparation & Inert Atmosphere: Dissolve tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.

-

Causality: Anhydrous conditions are absolute prerequisites. Trace water will prematurely protonate and destroy the phenylmagnesium bromide (PhMgBr) reagent, generating benzene gas and halting the reaction.

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: Grignard additions are highly exothermic. Lowering the thermal energy controls the reaction kinetics and suppresses unwanted side reactions, such as the deprotonation of the azetidine ring protons.

-

-

Nucleophilic Addition: Add PhMgBr (1.5 equiv, 2 M in THF) dropwise over 30 minutes[5].

-

Causality: The Weinreb amide forms a highly stable, five-membered metal chelate intermediate with the magnesium ion. This chelation prevents the collapse of the tetrahedral intermediate, strictly halting the reaction at this stage and preventing a second equivalent of Grignard from attacking to form a tertiary alcohol.

-

-

Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour[5]. Monitor completion via LCMS or TLC.

-

Hydrolytic Quench: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl.

-

Causality: The mildly acidic ammonium chloride safely hydrolyzes the magnesium chelate, collapsing the tetrahedral intermediate to yield the desired ketone (tert-butyl 3-benzoylazetidine-1-carboxylate) without degrading the acid-sensitive Boc protecting group[5]. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Step-by-Step Methodology: Boc Deprotection to 3-Benzoylazetidine HCl

To isolate the active secondary amine, the Boc group must be cleanly removed.

-

Acidic Cleavage: Dissolve the isolated tert-butyl 3-benzoylazetidine-1-carboxylate in a minimal amount of dichloromethane (DCM). Add an excess of 4M HCl in dioxane.

-

Causality: Dioxane is a polar aprotic solvent that solubilizes the organic precursor while providing a strictly anhydrous environment for the HCl. This drives the cleavage of the tert-butoxycarbonyl group via the evolution of isobutylene and CO₂ gases, avoiding the formation of messy aqueous emulsions.

-

-

Isolation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo and triturate the resulting residue with cold diethyl ether. Filter the precipitate to isolate 3-benzoylazetidine hydrochloride [3] as a highly pure, bench-stable crystalline solid.

References

-

Chemical Substance Information: 3-benzoylazetidine hydrochloride (CAS 1425334-92-4) . NextSDS. Retrieved from: [Link][3]

-

Product Index: 3-Benzoylazetidine (CAS 1425540-60-8) . AA Blocks. Retrieved from: [Link][2]

-

Some Items of Interest to Process R&D Chemists and Engineers . Organic Process Research & Development - ACS Publications. Retrieved from:[Link][4]

-

WO2023069514A2 - Bifunctional compounds for the degradation of itk via a ubiquitin proteasome pathway . Google Patents. Retrieved from: [5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. nextsds.com [nextsds.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2023069514A2 - Composés bifonctionnels pour la dégradation de l'itk par l'intermédiaire d'une voie de l'ubiquitine protéosome - Google Patents [patents.google.com]

Mechanism of Action of 3-Benzoylazetidine Derivatives in Pharmacology: A Technical Guide to MAGL and SGK1 Modulation

Executive Summary

The 3-benzoylazetidine scaffold, alongside its key synthetic intermediates like tert-butyl 3-benzoylazetidine-1-carboxylate, has emerged as a privileged pharmacophore in modern drug discovery. Unlike larger, more flexible heterocycles (e.g., piperidines), the four-membered azetidine ring provides exceptional conformational rigidity, reduced lipophilicity (LogP), and precise spatial vectoring[1]. As a Senior Application Scientist, I have observed that these physicochemical properties are critical for overcoming off-target toxicity and poor pharmacokinetics. This whitepaper provides an in-depth mechanistic analysis of how 3-benzoylazetidine derivatives function across two primary pharmacological domains: the covalent inhibition of Monoacylglycerol Lipase (MAGL) and the ATP-competitive inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).

Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

Mechanistic Rationale

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA)[1]. Arachidonic acid is a direct precursor to pro-inflammatory prostaglandins. By inhibiting MAGL, we achieve a bidirectional therapeutic effect: enhancing neuroprotective CB1/CB2 receptor signaling via elevated 2-AG, while simultaneously starving the cyclooxygenase (COX) pathway of arachidonic acid to halt neuroinflammation[2].

Azetidine carbamates act as highly efficient, irreversible covalent inhibitors of MAGL[1]. The azetidine core acts as a spatial director, guiding the electrophilic carbamate warhead directly into the MAGL active site, where it undergoes a nucleophilic attack by the catalytic Ser122 residue. The resulting covalent adduct permanently inactivates the enzyme. The use of the azetidine ring specifically improves the Fit Quality (FQ) and Ligand Efficiency (LipE), allowing for nanomolar potency without the high lipophilicity that typically plagues CNS-targeted drugs[3].

Endocannabinoid modulation via MAGL inhibition by azetidine carbamates.

Self-Validating Protocol: Activity-Based Protein Profiling (ABPP)

To validate the target engagement and selectivity of azetidine-based MAGL inhibitors, we utilize Activity-Based Protein Profiling (ABPP). This protocol is designed as a self-validating system: it uses a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that binds to all active serine hydrolases. Selectivity is proven internally when only the MAGL band disappears upon inhibitor treatment, leaving off-target enzymes (like FAAH and ABHD6) intact.

Step-by-Step Methodology:

-

Proteome Extraction: Homogenize wild-type murine brain tissue in cold PBS to preserve native enzyme conformations and lipid environments. Centrifuge at 100,000 x g to isolate the membrane proteome fraction (where MAGL resides).

-

Inhibitor Incubation: Treat 50 µg of the membrane proteome with the azetidine carbamate inhibitor across a dose-response gradient (0.1 nM to 10 µM) for 30 minutes at 37°C. Causality: This pre-incubation allows the covalent bond to form at Ser122 before introducing the competitive probe.

-

Probe Labeling: Add 1 µM of FP-Rh probe to the mixture for 30 minutes in the dark. Causality: The probe will covalently tag any serine hydrolase whose active site was not blocked by our drug.

-

Resolution & Detection: Quench the reaction with SDS loading buffer, boil, and separate proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation.

-

Data Validation: Calculate the IC50 by quantifying the loss of fluorescence specifically at the 33 kDa mark (MAGL). Confirm that bands at 63 kDa (FAAH) and 35 kDa (ABHD6) remain constant, validating the azetidine scaffold's selectivity.

ATP-Competitive Inhibition of SGK1

Mechanistic Rationale

Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a downstream effector of the PI3K/mTOR pathway, heavily implicated in tumor cell survival, therapy resistance, and neurodegenerative diseases[4]. Developing SGK1 inhibitors is notoriously difficult due to the >90% sequence homology in the ATP-binding pockets of SGK1, SGK2, and SGK3[4].

Derivatives synthesized from tert-butyl 3-benzoylazetidine-1-carboxylate have recently been identified as potent, brain-penetrant SGK1 inhibitors[5]. Unlike the covalent mechanism seen in MAGL, these azetidine derivatives function via reversible, ATP-competitive inhibition. The rigid geometry of the 3-substituted azetidine allows the molecule to exploit subtle conformational differences in the SGK1 hinge region, achieving nanomolar potency and improved kinase selectivity over related isoforms[5].

SGK1 signaling cascade and its targeted inhibition by azetidine derivatives.

Self-Validating Protocol: Cellular Phosphorylation Assay

Biochemical kinase assays can yield false positives due to artificial ATP concentrations. To rigorously validate an azetidine-based SGK1 inhibitor, we must prove target engagement inside living cells by monitoring the phosphorylation of NDRG1 (N-myc downstream regulated gene 1), a direct and exclusive substrate of SGK1.

Step-by-Step Methodology:

-

Cell Culture & Starvation: Seed human cancer cells (e.g., U2OS or HCC1954) and serum-starve them for 16 hours. Causality: Removing basal growth factors silences background kinase noise, ensuring that any subsequent signaling is strictly controlled by our experimental parameters.

-

Pathway Activation & Inhibition: Pre-treat the cells with the azetidine inhibitor for 1 hour, followed by a 30-minute stimulation with IGF-1 (Insulin-like Growth Factor 1). Causality: IGF-1 forcefully activates the PI3K/SGK1 axis. If the inhibitor is effective, it will block the downstream signal despite this upstream hyper-activation.

-

Lysis & Immunoblotting: Lyse cells in RIPA buffer containing phosphatase inhibitors. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Self-Validating Quantification: Probe the membrane for Phospho-NDRG1 (Thr346), Total NDRG1, and GAPDH. Causality: The ratio of p-NDRG1 to Total NDRG1 proves that the reduction in signal is due to true kinase inhibition, not off-target protein degradation or cell death (which would be flagged by a drop in GAPDH or Total NDRG1).

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 3-benzoylazetidine scaffold allows it to be tuned for entirely different targets based on its peripheral functionalization. The table below summarizes the comparative pharmacological profiles of these derivatives.

| Compound Class | Primary Target | Mechanism of Action | Scaffold Advantage | Key Pharmacological Effect |

| Azetidine Carbamates | MAGL | Irreversible covalent modification (Ser122) | Reduced lipophilicity, optimal vector projection[1] | ↑ 2-AG, ↓ Arachidonic Acid (Neuroinflammation) |

| Azetidine Carboxylates | MAGL (PET) | Reversible/Irreversible binding | High specific binding, optimal brain penetrance[2] | Radiotracer for target occupancy imaging |

| 3-Substituted Azetidines | SGK1 | ATP-competitive kinase inhibition | High conformational rigidity, improved hinge selectivity[5] | ↓ NDRG1 phosphorylation (Tumor suppression) |

Conclusion

The 3-benzoylazetidine scaffold represents a masterclass in modern structural pharmacology. By leveraging its compact, rigid geometry, drug developers can engineer highly selective covalent inhibitors for lipid-metabolizing enzymes like MAGL, as well as precise ATP-competitive inhibitors for challenging kinase targets like SGK1. As these compounds progress from chemical probes to clinical candidates, maintaining rigorous, self-validating assay protocols will be paramount to ensuring their safety and efficacy.

References

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI URL

- In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies Source: NIH / PMC URL

- Journal of Medicinal Chemistry Ahead of Print (SGK1 Inhibitor Azetidine Scaffold)

- WO2020212697A1 - Inhibitor compounds (SGK1)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2020212697A1 - Inhibitor compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Biological Activity and Toxicity Profile of 3-Benzoylazetidine: A Technical Guide

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has driven medicinal chemists to "escape from flatland" by incorporating sp³-hybridized ring systems into novel therapeutics [1]. Among these, the 3-benzoylazetidine (3-BAZ) scaffold has emerged as a highly privileged building block. By replacing planar aromatic rings or highly flexible linear alkyl chains with the conformationally restricted azetidine ring, researchers can significantly improve Lipophilic Ligand Efficiency (LLE) and metabolic stability [1]. This whitepaper details the structural rationale, in vitro biological activity, intrinsic toxicity profile, and self-validating experimental workflows associated with the 3-BAZ pharmacophore.

Structural Rationale and Target Engagement

The 3-BAZ architecture consists of a four-membered nitrogenous ring (azetidine) coupled to a benzoyl moiety. This specific topology provides two critical features for drug development:

-

Vectorial Projection: The carbonyl group of the benzoyl moiety acts as a rigid hinge, projecting the phenyl ring into deep hydrophobic pockets of target enzymes [2].

-

Physicochemical Tuning: The basic azetidine nitrogen can be functionalized (e.g., via Boc-protection or arylation) to modulate the pKa and logP of the final molecule, directly impacting in vitro membrane permeability [3].

Derivatives of 3-BAZ have demonstrated profound in vitro biological activity against several high-value targets:

-

Monoacylglycerol Lipase (MAGL): 3-BAZ derivatives act as potent inhibitors of MAGL, an enzyme critical in lipid metabolism and endocannabinoid degradation. Inhibition is typically quantified in vitro using a 4-nitrophenylacetate (4-NPA) enzymatic assay [2].

-

Interleukin-2-inducible T-cell Kinase (ITK): Functionalized 3-BAZ compounds exhibit strong inhibitory activity against ITK, a Tec family kinase implicated in T-cell malignancies and inflammatory diseases like asthma [4].

-

Receptor-Interacting Protein Kinase 1 (RIPK1): The scaffold is utilized in the synthesis of RIPK1 inhibitors, which block necroptosis and are evaluated for treating inflammatory bowel disease and neurodegeneration [5].

Fig 1: 3-Benzoylazetidine scaffold evolution, target engagement, and toxicity mitigation.

Intrinsic In Vitro Toxicity Profile

While 3-BAZ is a powerful pharmacophore, the unfunctionalized base molecule (e.g., 3-benzoylazetidine hydrochloride) exhibits a distinct intrinsic toxicity profile that must be mapped and mitigated during lead optimization [6]. In vitro cytotoxicity and hazard assessments reveal that the compound acts as a moderate acute toxin and a specific target organ toxin.

Quantitative Toxicity and Hazard Profile

| Hazard Classification | GHS Code | In Vitro / In Vivo Manifestation | Mechanistic Rationale |

| Acute Toxicity (Oral/Dermal) | H302, H312 | Moderate basal cytotoxicity in cellular viability assays. | Disruption of membrane integrity due to the basic amine and lipophilic core. |

| Skin/Eye Irritation | H315, H319 | Protein denaturation in synthetic epithelial models. | Nucleophilic attack by the secondary amine on cellular proteins. |

| STOT SE 3 | H336 | Central nervous system depression / neurotoxicity. | Potential off-target binding to neuroreceptors (e.g., GABA or histamine receptors). |

(Data synthesized from NextSDS chemical substance hazard classifications [6])

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and toxicity of 3-BAZ derivatives, the following self-validating in vitro protocols are established. These workflows incorporate internal quality controls (such as Z'-factor analysis) to ensure causality, reproducibility, and data integrity.

Protocol 1: High-Throughput MAGL Enzymatic Inhibition Assay (4-NPA)

Causality & Rationale: MAGL hydrolyzes the ester bond of 4-nitrophenylacetate (4-NPA) to release 4-nitrophenol, yielding a distinct yellow color that absorbs at 405 nm. 3-BAZ derivatives that successfully bind the MAGL active site will competitively or allosterically block this hydrolysis, proportionally reducing the absorbance signal [2].

-

Preparation: Seed 384-well black clear-bottom plates with 10 µL of recombinant human MAGL enzyme (1 ng/µL) suspended in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

-

Compound Dosing: Dispense 3-BAZ derivatives (0.1 nM to 10 µM) using an acoustic liquid handler. Include DMSO as a vehicle control (0% inhibition) and JZL184 (10 µM) as a positive control (100% inhibition).

-

Incubation: Incubate the plates at 25°C for 30 minutes to allow compound-enzyme equilibration.

-

Substrate Addition: Add 10 µL of 4-NPA substrate (final assay concentration: 1 mM).

-

Kinetic Readout: Measure absorbance at 405 nm every 2 minutes for a total of 30 minutes using a microplate reader.

-

System Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is validated only if Z' > 0.5. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cytotoxicity Profiling (HepG2 CellTiter-Glo)

Causality & Rationale: HepG2 cells retain robust hepatic metabolic activity, making them an ideal in vitro model for detecting xenobiotic cytotoxicity and drug-induced liver injury (DILI) [7]. The CellTiter-Glo assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells. A drop in ATP indicates 3-BAZ-induced mitochondrial dysfunction or cell death.

-

Cell Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well opaque white plates in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat cells with a serial dilution of the 3-BAZ compound (1 µM to 200 µM). Include untreated cells as a viability control and digitonin-treated cells as a death control.

-

Incubation: Incubate for 48 hours to allow for potential apoptotic pathways to manifest.

-

Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse cells and initiate the luciferin-luciferase reaction.

-

Readout: Incubate for 10 minutes on an orbital shaker to stabilize the signal, then record luminescence.

-

System Validation: Calculate the CC₅₀ (Concentration causing 50% cytotoxicity). Ensure the signal-to-background ratio is >10 for definitive assay validation.

Fig 2: Self-validating in vitro screening workflow for 3-BAZ biological activity.

References

-

NextSDS. "3-benzoylazetidine hydrochloride — Chemical Substance Information". Source: nextsds.com. URL: [Link]

-

European Patent Office (EP 3717477 B1). "NEW HETEROCYCLIC COMPOUNDS". Source: googleapis.com. URL: [Link]

- Google Patents (WO2014023258A1). "Pyrazole carboxamide compounds, compositions and methods of use". Source: google.com.

- Google Patents (WO2021252307A1). "Ripk1 inhibitors and methods of use". Source: google.com.

Sources

- 1. 1-(3,4-Difluorobenzoyl)azetidine | 863505-11-7 | Benchchem [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. tert-butyl 3-benzoylazetidine-1-carboxylate | 206446-44-8 [sigmaaldrich.com]

- 4. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]

- 5. WO2021252307A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

- 6. nextsds.com [nextsds.com]

- 7. WO2021252307A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

A Technical Guide to Pharmacophore Modeling Using 3-Benzoylazetidine as a Core Structure

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and improved physicochemical properties to bioactive molecules.[1][2] When combined with a benzoyl moiety at the 3-position, the resulting 3-Benzoylazetidine core presents a unique and versatile framework for drug design. This guide provides a comprehensive, in-depth technical workflow for developing and validating pharmacophore models using this core structure. We will explore both ligand- and structure-based methodologies, emphasizing the causal logic behind experimental choices and the integration of self-validating systems to ensure scientific rigor. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development.

Part 1: The 3-Benzoylazetidine Core: A Scaffold of Strategic Importance

The Azetidine Moiety: A Privileged Structure in Drug Design

Azetidines, which are four-membered nitrogen-containing heterocycles, have become essential motifs in drug discovery.[3] Their value stems from a unique combination of structural and physical properties:

-

Conformational Rigidity : The inherent ring strain of the four-membered ring restricts the conformational freedom of the molecule.[1] This pre-organizes the substituents for optimal interaction with a biological target, which can lead to higher binding affinity and selectivity.

-

Improved Physicochemical Properties : Incorporating an azetidine ring can enhance aqueous solubility and metabolic stability compared to more flexible or larger heterocyclic systems.[1][3] The azetidine nitrogen, for instance, is often more resistant to metabolic N-dealkylation.[1]

-

Bioisosteric Versatility : The azetidine scaffold can serve as a bioisostere for other cyclic amines like pyrrolidine or piperidine, allowing chemists to fine-tune properties such as molecular weight and lipophilicity while maintaining or improving biological activity.[1][2]

-

Access to 3D Chemical Space : The non-planar nature of the azetidine ring provides precise three-dimensional positioning of substituents, enabling exploration of novel chemical space and optimizing interactions within a target's binding pocket.[2]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK1/2 inhibitor), feature the azetidine motif, highlighting its therapeutic relevance in oncology and inflammatory diseases.[1][3]

The 3-Benzoylazetidine Scaffold: Key Pharmacophoric Features

The 3-Benzoylazetidine core combines the benefits of the azetidine ring with the specific features of the benzoyl group, creating a scaffold rich in pharmacophoric potential:

-

Rigid Core : The azetidine ring acts as a rigid linker, precisely orienting the benzoyl group and any substituent at the nitrogen atom.

-

Hydrogen Bond Acceptor : The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor, a critical feature for anchoring a ligand to many biological targets.

-

Aromatic/Hydrophobic Region : The phenyl ring provides a well-defined hydrophobic and aromatic region capable of participating in π-π stacking, hydrophobic, or cation-π interactions.

-

Vectors for Diversification : The azetidine nitrogen and the phenyl ring are synthetically accessible points for modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

These intrinsic features make 3-Benzoylazetidine an excellent starting point for designing targeted libraries and developing robust pharmacophore models.

Part 2: The Principles and Logic of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug discovery (CADD) that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity.[4][5] It is an abstract concept, not a real molecule, that serves as a 3D query for virtual screening or a guide for lead optimization.[6]

Core Concepts and Methodological Approaches

A pharmacophore model is composed of features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centroids, and positive/negative ionizable centers.[6] There are two primary strategies for generating a pharmacophore model.

Ligand-Based Pharmacophore Modeling : This approach is used when the 3D structure of the biological target is unknown, but a set of active ligands is available.[7] The process involves superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their shared biological activity.[7]

Structure-Based Pharmacophore Modeling : When a high-resolution 3D structure of the target (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the interactions observed between the target and a bound ligand, or by analyzing the chemical nature of the binding pocket itself.[8][9] This method has the advantage of being able to identify novel scaffolds without relying on known active compounds.[8]

The logical flow and relationship between these two fundamental approaches are illustrated in the diagram below.

Caption: Decision workflow for selecting a pharmacophore modeling approach.

The Imperative of Rigorous Model Validation

A pharmacophore model is only as valuable as its ability to distinguish active compounds from inactive ones. Therefore, validation is not an optional step but a mandatory protocol to establish the model's trustworthiness and predictive power.[4] A common and robust method is the Güner-Henry (GH) scoring method .[10][11] This technique assesses the model's performance by screening a "decoy" database containing a small number of known active compounds mixed with a large number of presumed inactive molecules.[12][13]

The GH score, which ranges from 0 to 1, indicates the quality of the model, with a score greater than 0.7 generally signifying a highly reliable and predictive model.[12][14] This self-validating system ensures that the final pharmacophore hypothesis is not a random collection of features but a statistically significant model capable of enriching for true positives in a large chemical library.

Part 3: A Step-by-Step Technical Workflow

This section details a comprehensive, field-proven workflow for generating and validating a pharmacophore model based on the 3-Benzoylazetidine scaffold.

Phase 1: Ligand-Based Pharmacophore Model Generation

This phase is predicated on having a set of 3-Benzoylazetidine analogs with known biological activity against a specific target.

Protocol 3.1.1: Dataset Curation and Preparation

-

Assemble Training Set : Collect a set of at least 5-10 structurally diverse 3-Benzoylazetidine analogs with high-quality, quantitative activity data (e.g., IC₅₀, Kᵢ). The compounds should span a reasonable activity range.

-

Assemble Test Set : Create a separate set of active and inactive compounds that will not be used for model generation but will be used for validation.[15]

-

Structure Preparation : Convert all 2D structures to 3D. Use a tool like LigPrep (Schrödinger) or MOE (Chemical Computing Group) to generate realistic ionization states, tautomers, and stereoisomers, followed by energy minimization.[16][17] This step is critical because the 3D conformation determines the spatial arrangement of pharmacophoric features.

Table 1: Example Training Set of 3-Benzoylazetidine Analogs

| Compound ID | R1 (at N1) | R2 (at Phenyl) | Activity (IC₅₀, nM) | Status |

| EX-01 | -H | 4-Cl | 15 | Active |

| EX-02 | -CH₃ | 4-Cl | 25 | Active |

| EX-03 | -H | 4-OH | 12 | Active |

| EX-04 | -CH₃ | 4-OH | 22 | Active |

| EX-05 | -H | 3-F | 50 | Active |

| EX-06 | -H | H | >10,000 | Inactive |

Protocol 3.1.2: Common Feature Pharmacophore Generation

-

Conformational Analysis : Generate a diverse set of low-energy conformers for each active molecule in the training set. This is essential because the bioactive conformation (the one adopted upon binding) may not be the global minimum energy conformer in solution.

-

Feature Identification : Use a pharmacophore generation program (e.g., Phase, LigandScout, Catalyst) to identify all potential pharmacophoric features for each conformer of each active ligand.[9][10]

-

Hypothesis Generation : The software aligns the conformers and identifies common features shared among the active molecules.[7] It then generates a series of pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are scored based on how well they map to the active molecules.[11]

-

Model Selection : The top-scoring hypotheses are selected for further validation. A good model should map well to all highly active compounds and poorly to inactive ones.[16]

Phase 2: Structure-Based Pharmacophore Model Generation

This phase assumes a high-resolution 3D structure of the target protein is available.

Protocol 3.2.1: Target-Ligand Interaction Mapping

-

Protein Preparation : Download the protein structure (e.g., from the Protein Data Bank). Prepare it by adding hydrogens, removing water molecules (unless they are critical for binding), and optimizing the hydrogen bond network.

-

Binding Site Analysis : If a ligand is co-crystallized, analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein's active site residues.

-

Pharmacophore Generation : Use software like LigandScout or the structure-based module in MOE to automatically generate a pharmacophore model directly from these interactions.[8][9] The features in the model will be placed to be complementary to the key residues in the binding pocket.[8] For instance, a hydrogen bond donor feature will be placed to interact with a backbone carbonyl in the protein.

Phase 3: Model Validation and Virtual Screening

This is the critical phase where the predictive power of the generated model is tested before its application in large-scale screening.

Protocol 3.3.1: Decoy Set Validation (Güner-Henry Method)

-

Database Construction : Create a database containing your known active compounds (e.g., ~50) and a much larger set of decoy molecules (~5000) with similar physicochemical properties but presumed to be inactive.[13]

-

Screening : Use the selected pharmacophore hypothesis as a 3D query to screen the decoy database.

-

Performance Analysis : Calculate the validation parameters, including the enrichment factor (EF) and the Güner-Henry (GH) score.[11]

-

Yield of Actives (%Y) : Percentage of known actives found in the hit list.

-

Enrichment Factor (EF) : The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the full database. A high EF indicates the model is good at finding actives.

-

Güner-Henry (GH) Score : A comprehensive metric that balances hit rate, yield of actives, and enrichment. A GH score > 0.7 indicates a very good model.[14]

-

Protocol 3.3.2: Virtual Screening Cascade

Once a validated pharmacophore model is obtained, it can be used to screen large compound libraries (e.g., ZINC, Enamine REAL) to find novel molecules that match the pharmacophore.[18]

Caption: A typical hierarchical workflow for virtual screening.

-

Pharmacophore Screening : The validated 3D model is used as a fast filter to screen millions of compounds, retaining only those that match the key features.[18]

-

Molecular Docking : The resulting hits are then subjected to molecular docking into the target's binding site to predict their binding pose and estimate binding affinity.[18] This step provides a more physically realistic assessment than pharmacophore matching alone.

-

ADMET Filtering : The docked hits are filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.

-

Hit Selection : The final list of compounds is visually inspected and clustered by chemical similarity to select a diverse set of promising candidates for synthesis and experimental testing.

Part 4: Conclusion and Future Outlook

The 3-Benzoylazetidine scaffold represents a strategically valuable starting point for modern drug discovery campaigns. Its inherent rigidity and rich pharmacophoric features make it an ideal core for computational modeling. This guide has outlined a rigorous, step-by-step workflow for developing, validating, and applying pharmacophore models based on this scaffold. By adhering to the principles of causality and self-validation, researchers can leverage these in silico techniques to significantly accelerate the identification of novel, high-quality lead compounds, reducing the time and cost associated with traditional drug discovery pipelines.[7] The continued integration of machine learning and artificial intelligence with pharmacophore modeling promises to further enhance the predictive power and scalability of these approaches, making them even more indispensable tools for the medicinal chemist.[4]

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.

- 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.

- Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007, March 1). Bentham Science.

- Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery.

- Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197.

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023, September 26). ACS Omega.

- Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC.

- Pharmacophore model evaluation based on the Güner-Henry scoring method. (n.d.). ResearchGate.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). Institute of Molecular and Translational Medicine.

- Structure-based pharmacophore modeling. (n.d.). Bio-protocol.

- 3D Pharmacophore-based virtual screening workflow. (n.d.). ResearchGate.

- Validation of Pharmacophore Models. (n.d.). Bio-protocol.

- Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (n.d.). ACS Publications.

- Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.

- Modular Access to N-SF5 azetidines. (n.d.). PMC.

- In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. (n.d.). PMC.

- VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022, September 8). Oxford Academic.

- Creating a pharmacophore from a single protein-ligand complex. (n.d.). InteLigand.

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019, November 22). MDPI.

- The validation of Model_1 by Güner-Henry (GH) scoring method. (n.d.). ResearchGate.

- Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. (2008, April 9). Journal of Chemical Information and Modeling.

- Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021, March 2). RSC Publishing.

- Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1. (2023, July 29). bioRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nano-ntp.com [nano-ntp.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Laboratory Synthesis and Isolation of 3-Benzoylazetidine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Introduction and Strategic Rationale

The azetidine ring system has emerged as a highly valuable structural motif in modern drug discovery. As a conformationally restricted, four-membered nitrogen heterocycle, it frequently serves as a bioisostere for larger rings (like piperidines or pyrrolidines) or acyclic amines, often improving a drug candidate's pharmacokinetic (PK) profile, metabolic stability, and target affinity[1].

Specifically, 3-benzoylazetidine and its protected precursors (such as tert-butyl 3-benzoylazetidine-1-carboxylate) are critical building blocks for synthesizing complex heterobenzylic amines and kinase inhibitors[1][2][3]. Because the free base of 3-benzoylazetidine can be prone to degradation or polymerization upon prolonged storage, it is standard practice to isolate and store the compound as its hydrochloride salt[4].

This application note details a robust, two-step synthetic protocol for 3-benzoylazetidine hydrochloride, starting from the commercially available 1-Boc-3-cyanoazetidine. The methodology emphasizes mechanistic causality, ensuring that researchers understand the "why" behind each operational parameter to facilitate seamless scale-up and troubleshooting.

Mechanistic Pathway and Workflow

The synthesis relies on a classical Grignard addition followed by an anhydrous acidic deprotection.

-

Nucleophilic Addition: Phenylmagnesium bromide (PhMgBr) attacks the electrophilic carbon of the nitrile group on 1-Boc-3-cyanoazetidine. This forms an intermediate imine magnesium salt.

-

Hydrolysis: Quenching with a mild aqueous acid (saturated NH₄Cl) hydrolyzes the imine to the corresponding ketone, yielding tert-butyl 3-benzoylazetidine-1-carboxylate.

-

Deprotection: The Boc protecting group is cleaved using anhydrous hydrogen chloride in dioxane. The absence of water is critical here; it allows the resulting 3-benzoylazetidine hydrochloride to precipitate directly out of the organic solvent, driving the reaction to completion and simplifying isolation[2].

Synthesis pathway from 1-Boc-3-cyanoazetidine to 3-Benzoylazetidine HCl.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-benzoylazetidine-1-carboxylate

Objective: Convert the nitrile to a phenyl ketone via Grignard addition while maintaining the integrity of the acid-sensitive Boc group.

Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Causality: Grignard reagents are highly sensitive to moisture; trace water will quench PhMgBr to benzene, reducing the effective stoichiometry.

-

Reagent Loading: Dissolve 1-Boc-3-cyanoazetidine (5.0 g, 27.4 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL). Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Dropwise add Phenylmagnesium bromide (3.0 M in diethyl ether, 11.0 mL, 33.0 mmol, 1.2 equiv) via syringe over 15 minutes. Causality: The controlled addition at 0 °C mitigates the exothermic nature of the reaction and prevents potential ring-opening side reactions of the strained azetidine ring.

-

Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Quenching & Hydrolysis: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl (30 mL) dropwise. Causality: NH₄Cl provides a mildly acidic environment sufficient to hydrolyze the intermediate imine to the ketone without cleaving the Boc group.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to afford tert-butyl 3-benzoylazetidine-1-carboxylate as a pale yellow oil (Yield: ~82%)[3].

Step 2: Synthesis of 3-Benzoylazetidine Hydrochloride

Objective: Remove the Boc protecting group to yield the free secondary amine, isolated immediately as a stable hydrochloride salt.

Procedure:

-

Dissolution: Dissolve the purified tert-butyl 3-benzoylazetidine-1-carboxylate (5.0 g, 19.1 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a 100 mL round-bottom flask.

-

Acidic Cleavage: Add a solution of 4M HCl in dioxane (24.0 mL, 96.0 mmol, ~5.0 equiv) in one portion at room temperature[2]. Causality: Dioxane is used instead of aqueous HCl to maintain an anhydrous environment. This prevents the formation of a biphasic system and drives the precipitation of the highly polar hydrochloride salt.

-

Stirring: Stir the reaction mixture at room temperature for 2–3 hours. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas. A white precipitate should begin to form as the product salt becomes insoluble in the DCM/dioxane mixture.

-

Precipitation & Isolation: To ensure complete precipitation, add anhydrous diethyl ether (40 mL) to the suspension and stir for an additional 15 minutes.

-

Filtration: Filter the resulting white solid through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove residual dioxane and cleaved byproducts.

-

Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 3-benzoylazetidine hydrochloride as a white, free-flowing powder[4].

Operational workflow for the two-step synthesis and isolation.

Quantitative Data and Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must confirm the identity and purity of the intermediates. The table below summarizes the critical reaction parameters and expected analytical markers for success.

| Parameter / Metric | Step 1: Grignard Addition | Step 2: Boc Deprotection |

| Limiting Reagent | 1-Boc-3-cyanoazetidine (1.0 eq) | tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 eq) |

| Key Reagent | PhMgBr (1.2 eq) | 4M HCl in Dioxane (5.0 eq) |

| Temperature Profile | 0 °C → 25 °C | 25 °C (Isothermal) |

| Reaction Time | 4 hours | 2 - 3 hours |

| Expected Yield | 80 – 85% | 90 – 95% |

| Physical State | Pale yellow oil | White crystalline powder |

| Key NMR Validation | Appearance of aromatic protons (7.4–8.0 ppm); Retention of Boc singlet (~1.4 ppm, 9H) | Disappearance of Boc singlet (~1.4 ppm); Shift of azetidine ring protons downfield due to protonation |

| Mass Spectrometry | [M+H]⁺ = 262.1 | [M+H]⁺ = 162.1 (Free base mass detected in ESI+) |

Note: The final product, 3-benzoylazetidine hydrochloride, exhibits distinct hazard classifications including Acute Toxicity (Oral/Dermal/Inhalation) and Eye/Skin Irritation (H302, H312, H332, H315, H319)[4]. Appropriate PPE (nitrile gloves, safety goggles, lab coat) and fume hood ventilation are mandatory during handling.

References

-

Some Items of Interest to Process R&D Chemists and Engineers Organic Process Research & Development - ACS Publications URL:[Link][1]

-

3-benzoylazetidine hydrochloride — Chemical Substance Information NextSDS URL:[Link][4]

-

WO2021252307A1 - Ripk1 inhibitors and methods of use Google Patents URL:[2]

Sources

Application Note: 3-Benzoylazetidine as a Versatile sp³-Enriched Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" paradigm has driven medicinal chemists to replace flat, sp²-hybridized aromatic rings with three-dimensional, sp³-rich aliphatic heterocycles. This strategic shift improves aqueous solubility, reduces off-target promiscuity, and enhances overall metabolic stability.

Among these saturated heterocycles, the four-membered azetidine ring has emerged as a superior bioisostere for larger pyrrolidine and piperidine rings. Azetidines offer a lower lipophilicity profile, altered basicity (pKa), and a highly rigidified vector for substituent projection [1]. Specifically, 3-Benzoylazetidine (most commonly utilized as its N-Boc protected derivative, tert-butyl 3-benzoylazetidine-1-carboxylate) serves as a highly modular, bifunctional building block. It provides two orthogonal handles for diversification: a reactive ketone for carbon-carbon or carbon-heteroatom bond formation, and a protected amine for subsequent scaffold integration.

Physicochemical Profile & Commercial Specifications

Understanding the baseline properties of the N-Boc protected building block is critical for predicting its behavior in organic solvents and its stability during multi-step syntheses. Quantitative data for tert-butyl 3-benzoylazetidine-1-carboxylate is summarized below [4].

| Parameter | Specification |

| Chemical Name | tert-butyl 3-benzoylazetidine-1-carboxylate |

| CAS Registry Number | 206446-44-8 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Topological Polar Surface Area (TPSA) | 46.5 Ų |

| Physical State | Solid / Crystalline Powder |

| Storage Conditions | 2–8 °C, desiccated, protect from light |

Orthogonal Reactivity & Synthetic Workflows

The true value of 3-Benzoylazetidine lies in its orthogonal reactivity. The ketone moiety can be selectively manipulated without disturbing the N-Boc group, or conversely, the amine can be unmasked while preserving the carbonyl (or its downstream derivatives).

Caption: Orthogonal functionalization pathways of 3-Benzoylazetidine.

Validated Experimental Protocols

The following protocols are engineered for high yield and chemoselectivity, utilizing field-proven methodologies from recent pharmaceutical patent literature.

Protocol A: Chemoselective Ketone Reduction to Secondary Alcohol

This protocol details the reduction of the benzoyl ketone to a benzylic alcohol, a common intermediate for subsequent etherification or Sₙ2 displacement in the synthesis of heterobifunctional degraders [2].

Causality & Design Rationale: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) because it is entirely chemoselective for the ketone, leaving the carbamate (N-Boc) untouched. Methanol acts as a protic solvent to coordinate and activate the borohydride complex.

Step-by-Step Methodology:

-

Preparation: Dissolve tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 equiv, e.g., 54.8 g, 209.7 mmol) in anhydrous methanol (0.4 M concentration, ~540 mL).

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Rationale: Strict temperature control minimizes exothermic solvent degradation and prevents any potential cleavage of the Boc protecting group.

-

-

Reagent Addition: Add NaBH₄ (2.0 equiv, 16.0 g) in 4 to 5 small portions over 15–20 minutes.

-

Rationale: Portion-wise addition safely manages the evolution of hydrogen gas and prevents localized thermal spikes.

-

-

Reaction Execution: Stir the resulting mixture at 0–5 °C for 2 hours.

-

Quench & Extraction: Carefully quench the reaction by the dropwise addition of cold water while maintaining the temperature below 5 °C. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL).

-

Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation (QC): Confirm completion via LC-MS (target mass: [M+H-tBu]⁺ = 208 m/z). In ¹³C NMR, verify the disappearance of the ketone carbonyl carbon (~198 ppm) and the appearance of the secondary alcohol CH signal (~75 ppm).

Protocol B: Nucleophilic Addition for Quaternary Center Generation

This procedure outlines the generation of a tertiary alcohol via the addition of an organolithium or Grignard reagent, a structural motif frequently utilized in Monoacylglycerol Lipase (MAGL) inhibitors [3].

Causality & Design Rationale: The reaction must be performed under cryogenic conditions (-78 °C). The azetidine ring is highly strained; elevated temperatures in the presence of strong nucleophiles can lead to unwanted ring-opening events or nucleophilic attack on the Boc carbonyl.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Nucleophile Addition: Add the desired organolithium reagent (e.g., Aryl-Li, 1.2 equiv) dropwise via a syringe pump over 30 minutes.

-

Rationale: Slow addition prevents localized warming and ensures the nucleophile reacts exclusively with the highly electrophilic ketone rather than the carbamate.

-

-

Reaction Execution: Stir the mixture at -78 °C for 1.5 hours.

-

Cryogenic Quench: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl (10 mL/mmol).

-

Rationale: Using a mild, buffered acid like NH₄Cl prevents the acid-catalyzed dehydration (elimination) of the newly formed tertiary alcohol that could occur if stronger acids were used.

-

-

Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate, concentrate, and purify via flash column chromatography (petroleum ether:ethyl acetate).

Case Studies in Modern Drug Discovery

Integration into Targeted Protein Degradation (PROTACs)

3-Benzoylazetidine derivatives are increasingly utilized in the design of heterobifunctional degraders (PROTACs). The azetidine core provides a rigid, metabolically stable vector that can be functionalized to serve as the target-binding moiety (Y moiety), which is then attached via a flexible linker to an E3 ubiquitin ligase harness [2]. The sp³ character of the azetidine improves the cell permeability of these typically high-molecular-weight compounds.

Caption: Assembly logic of a targeted protein degrader using azetidine fragments.

Development of MAGL Inhibitors for Neuroinflammation

In the pursuit of treatments for neurodegenerative diseases (e.g., Alzheimer's, Multiple Sclerosis), researchers have utilized 3-benzoylazetidine as a core scaffold to synthesize Monoacylglycerol Lipase (MAGL) inhibitors. By performing nucleophilic additions to the benzoyl ketone, chemists can rapidly generate libraries of tertiary alcohols that fit precisely into the MAGL binding pocket, suppressing neuroinflammation and promoting myelin regeneration [3].

References

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar (Literature Review on Azetidines in Medicinal Chemistry) URL:[Link]

- Google Patents (WO2022235698A1)

- European Patent Office (EP3717477B1)

Application Note: 3-Benzoylazetidine as a Privileged Scaffold in CNS Drug Design and Targeted Protein Degradation

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB). Traditional saturated nitrogen heterocycles (e.g., piperazines, morpholines, and piperidines) frequently suffer from high lipophilicity, rapid metabolic clearance, and poor CNS penetration. As an Application Scientist, navigating these physicochemical traps requires the adoption of advanced bioisosteres. 3-Benzoylazetidine has emerged as a highly versatile building block, combining the rigid, low-lipophilicity azetidine ring with a benzoyl moiety that provides critical hydrogen-bonding and π−π stacking vectors. This application note details the mechanistic rationale, physicochemical data, and self-validating protocols for integrating 3-benzoylazetidine into modern CNS drug discovery workflows.

Mechanistic Rationale: The Azetidine Bioisostere Paradigm

The transition from 6-membered heterocycles to the 4-membered azetidine ring is driven by fundamental physicochemical causality.

-

Reduced Lipophilicity and Enhanced Fsp3 : Azetidines inherently lower the partition coefficient (LogD) compared to their pyrrolidine or piperidine counterparts. By increasing the fraction of sp3 hybridized carbons ( Fsp3 ), azetidines keep the molecular scaffold within the narrow physicochemical window required for passive BBB diffusion [1].

-

Modulated Basicity (pKa) : The ring strain of the 4-membered azetidine alters the basicity of the secondary amine. This subtle pKa shift reduces non-specific binding to plasma proteins (e.g., human serum albumin), thereby increasing the unbound fraction ( fu,brain ) available to engage CNS targets [1].

-

Versatile Exit Vectors : The 3-benzoyl substitution provides a highly specific geometric exit vector. The ketone acts as a potent hydrogen-bond acceptor, while the phenyl ring engages in hydrophobic or π−π stacking interactions within deep, narrow binding pockets characteristic of CNS targets like Monoacylglycerol Lipase (MAGL) and Signal Transducer and Activator of Transcription 3 (STAT3).

Physicochemical Profiling

To illustrate the impact of azetidine bioisosterism, the table below summarizes the comparative physicochemical advantages of azetidine-based scaffolds against traditional piperazine analogs during CNS lead optimization.

| Parameter | Traditional Piperazine Scaffold | 3-Benzoylazetidine Scaffold | Mechanistic Implication for CNS Drugs |

| LogD (pH 7.4) | 3.5 – 4.2 | 1.8 – 2.5 | Lower lipophilicity reduces off-target toxicity and prevents sequestration in lipid compartments. |

| Fsp3 | ~0.35 | > 0.50 | Higher 3D character correlates with improved clinical success and solubility. |

| BBB Papp ( 10−6 cm/s) | < 10 (Efflux prone) | 15 – 25 | High passive permeability ensures therapeutic concentrations reach the brain parenchyma. |

| Unbound Fraction ( fu,plasma ) | < 5% | 15% – 30% | Lower non-specific protein binding increases the free drug available to cross the BBB. |

| Metabolic Stability ( Clint ) | High (CYP450 liability) | Low to Moderate | The strained ring is less susceptible to α -oxidation by hepatic enzymes. |

Key Applications in CNS Therapeutics

A. Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation

Neuroinflammation is a hallmark of Alzheimer's disease and multiple sclerosis. MAGL is the primary enzyme responsible for hydrolyzing the neuroprotective endocannabinoid 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid. 3-Benzoylazetidine derivatives have been successfully utilized as core scaffolds to irreversibly or reversibly inhibit MAGL [3]. By blocking this enzyme, the scaffold helps preserve 2-AG levels, activating CB1/CB2 receptors and suppressing microglial activation.

B. STAT3 Inhibitors for CNS Tumors

STAT3 is a transcription factor heavily implicated in glioblastoma and breast cancer metastasis to the brain. Historically, STAT3 has been considered "undruggable" due to its flat SH2 domain. However, replacing traditional proline linkers with (R)-azetidine-2-carboxamide and 3-benzoylazetidine derivatives has yielded the first small-molecule inhibitors with sub-micromolar potency (IC50 < 0.5 μ M) capable of disrupting STAT3 DNA-binding activity [2].

Experimental Protocols

Protocol 1: Synthesis and Isolation of 3-Benzoylazetidine Hydrochloride

Causality Focus: The starting material, tert-butyl 3-benzoylazetidine-1-carboxylate, requires strong acidic conditions to cleave the Boc protecting group. We utilize anhydrous HCl in dioxane rather than aqueous acids. The non-aqueous environment forces the resulting highly polar azetidine hydrochloride salt to precipitate out of solution, driving the reaction to completion and preventing product loss during aqueous workup.

Step-by-Step Methodology:

-

Dissolution : Dissolve 10 mmol of tert-butyl 3-benzoylazetidine-1-carboxylate in 20 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

-

Deprotection : Slowly add 10 mL of 4M HCl in dioxane at 0°C. Causality: Cooling prevents unwanted side reactions or ring-opening of the strained azetidine.

-

Reaction : Remove the ice bath and stir at room temperature for 2 hours.

-

Validation (In-Process) : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a baseline spot (ninhydrin positive) validates complete Boc cleavage.

-

Isolation : Add 30 mL of cold diethyl ether to fully precipitate the hydrochloride salt. Filter the white solid under a vacuum, wash with ether (2 x 10 mL), and dry under a high vacuum to yield 3-benzoylazetidine hydrochloride.

Protocol 2: Self-Validating PAMPA-BBB Permeability Assay

Causality Focus: To accurately mimic the BBB, the artificial membrane must consist of a specific porcine brain lipid extract. Self-Validating System: Every assay plate must include internal reference standards (Verapamil for high permeability; Theophylline for low permeability). If the calculated Papp of these standards falls outside their strict historical confidence intervals, the entire plate is invalidated, ensuring absolute data integrity.

Step-by-Step Methodology:

-

Lipid Preparation : Dissolve porcine brain lipid extract (20 mg/mL) in dodecane.

-

Membrane Coating : Apply 4 μ L of the lipid solution to the porous filter membrane of the donor plate (Millipore Multiscreen).

-

Compound Preparation : Dilute 3-benzoylazetidine derivatives, Verapamil, and Theophylline to 10 μ M in PBS (pH 7.4, 5% DMSO).

-

Incubation : Add 300 μ L of the compound solutions to the donor wells. Add 300 μ L of fresh PBS to the acceptor wells. Assemble the sandwich and incubate at 37°C for 18 hours without agitation.

-

Quantification : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

-

Validation Check : Calculate Papp . The run is only accepted if Verapamil Papp>15×10−6 cm/s and Theophylline Papp<1.0×10−6 cm/s.

Visualizations

Fig 1. Workflow for integrating 3-benzoylazetidine into CNS-focused lead generation.

Fig 2. Mechanism of MAGL inhibition by 3-benzoylazetidine derivatives reducing neuroinflammation.

References

-

Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." Journal of Organic Chemistry, 77(17), 7187-7211. URL:[Link]

-

Brotherton-Pleiss, C., et al. (2021). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 64(1), 695-710. URL:[Link]

- Bell, C., et al. (2019). "Oxazine Monoacylglycerol Lipase (MAGL) Inhibitors." Patent WO2019180185A1, World Intellectual Property Organization.

Catalytic Amidation Protocols Involving 3-Benzoylazetidine: A Comprehensive Guide to Methodologies and Mechanisms

Introduction: The Strategic Value of 3-Benzoylazetidine

In modern drug development, the azetidine ring has emerged as a premier bioisostere for piperidines and morpholines, offering improved metabolic stability, reduced lipophilicity, and enhanced pharmacokinetic profiles. Specifically, 3-benzoylazetidine provides a highly valuable rigidified pharmacophore. The secondary amine of the azetidine ring serves as an excellent nucleophile for amide bond formation, while the benzoyl group at the 3-position provides a distinct vector for target-protein interactions.

However, traditional amidation techniques relying on stoichiometric coupling reagents (e.g., HATU, EDC) generate significant chemical waste, complicate downstream purification, and risk the racemization of sensitive substrates (1[1]). Transitioning to catalytic amidation is essential for scalable, atom-economical synthesis.

Mechanistic Causality: Why Catalytic Amidation?

To successfully couple 3-benzoylazetidine, one must navigate the unique steric and electronic properties of the 4-membered heterocycle. We focus on two highly effective, field-proven catalytic systems:

A. Boron-Catalyzed Direct Dehydrative Amidation

Boronic acids and diboronic acid anhydrides activate carboxylic acids via an acyloxyboronic intermediate. Theoretical and kinetic studies reveal a critical causality: the formation of this intermediate is kinetically facile but thermodynamically unfavorable (2[2]). Therefore, the reaction must be driven forward by the continuous physical or chemical sequestration of water. When water is removed, the sterically accessible nitrogen of 3-benzoylazetidine efficiently attacks the activated boron complex, yielding the amide with high atom economy (3[3]).

Figure 1: Catalytic cycle of boron-mediated amidation with 3-benzoylazetidine.

B. NHC-Catalyzed Redox Amidation via CO₂ Masking

N-heterocyclic carbene (NHC) catalysis allows the direct use of aldehydes to form acyl azolium intermediates. However, electron-rich secondary amines can poison the catalyst. By introducing CO₂, 3-benzoylazetidine is transiently masked as an ammonium carbamate. This chemical separation regulates the concentration of the free amine, preventing catalyst deactivation. The reduced steric bulk of the azetidine ring makes it an exceptionally viable nucleophile for this pathway, achieving yields that bulkier secondary amines cannot reach (4[4]).

Quantitative Data & Reagent Selection

The following table summarizes the operational parameters for the two primary catalytic methodologies when applied to 3-benzoylazetidine.

| Parameter | Boron-Catalyzed Dehydrative Amidation | NHC-Catalyzed Redox Amidation |

| Electrophile Source | Carboxylic Acid | α -Functionalized Aldehyde |

| Catalyst | Diboronic Acid Anhydride (e.g., 1c) | NHC Precatalyst (e.g., Triazolium salt) |

| Key Additive / Driver | Molecular Sieves (Water removal) | CO 2 (Amine masking) / DBU |

| Atom Economy | High (Byproduct: H 2 O) | Moderate (Byproduct: Leaving group, H 2 O) |

| Steric Tolerance | Excellent for secondary amines | Highly sensitive (Azetidines perform well) |

| Typical Yield (Azetidines) | 75% – 96% | 60% – 75% |

| Scalability | Process-scale viable | Discovery-scale / Late-stage functionalization |

Detailed Experimental Protocols

Protocol A: Boron-Catalyzed Direct Dehydrative Amidation

Objective: To couple 3-benzoylazetidine with a carboxylic acid using a biphenyl-based diboronic acid anhydride catalyst. This protocol relies on thermodynamic shifting via physical water removal.

Self-Validating Quality Control: The reaction is highly sensitive to moisture. If conversion stalls at <50% after 6 hours, Karl Fischer titration of the solvent should be performed. Moisture levels >50 ppm will halt the catalytic cycle.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the carboxylic acid (1.0 mmol) and the diboronic acid anhydride catalyst (0.01 to 0.5 mol %).

-

Solvent & Sieves: Add 5.0 mL of anhydrous cyclopentyl methyl ether (CPME) or toluene. Introduce 500 mg of freshly activated 5Å molecular sieves. Causality: 5Å sieves are strictly required over 3Å or 4Å because they optimally trap the generated water without sequestering the azetidine.

-

Amine Addition: Add 3-benzoylazetidine free base (1.1 mmol). If using 3-benzoylazetidine hydrochloride, pre-treat with 1.1 mmol of an immobilized non-nucleophilic base (e.g., polymer-supported DIPEA) and filter before addition.

-

Thermal Activation: Heat the mixture to reflux (approx. 110°C - 130°C depending on solvent) for 12–24 hours. Monitor the consumption of the carboxylic acid via HPLC.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (3 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude azetidinyl amide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 2: Step-by-step workflow for the direct dehydrative catalytic amidation.

Protocol B: NHC-Catalyzed Redox Amidation with CO₂ Masking

Objective: To couple 3-benzoylazetidine with an α -functionalized aldehyde utilizing NHC catalysis and CO₂ as a traceless masking agent.

Self-Validating Quality Control: The presence of unreacted aldehyde alongside imine byproducts indicates insufficient CO₂ pressure, leading to premature amine release and catalyst quenching.

Step-by-Step Methodology:

-

System Purging: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the triazolium NHC precatalyst (5 mol%) and the α -functionalized aldehyde (0.5 mmol). Seal the vial with a PTFE septum and purge with dry CO₂ gas for 5 minutes.

-

Masking the Amine: In a separate dry vial, dissolve 3-benzoylazetidine (0.6 mmol) in anhydrous THF (2.0 mL). Bubble CO₂ through this solution for 10 minutes to form the transient ammonium carbamate. Causality: This step ensures the free amine concentration is kept near zero, preventing the nucleophilic attack on the sensitive NHC catalyst itself.

-

Initiation: Transfer the masked amine solution to the reaction vial via a CO₂-purged syringe. Add DBU (1.0 mmol) dropwise to deprotonate the NHC precatalyst and initiate the generation of the acyl azolium intermediate.

-

Reaction: Stir the mixture at room temperature under a balloon of CO₂ for 16 hours.

-

Quenching & Workup: Vent the CO₂ (which tracelessly releases the remaining unreacted amine). Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with dichloromethane (3 × 5 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Isolate the target amide via silica gel chromatography.

References

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

-

Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids Source: ACS Publications (Organic Letters) URL:[Link]

-

Direct NHC-catalysed redox amidation using CO₂ for traceless masking of amine nucleophiles Source: RSC Publishing (Chemical Communications) URL:[Link]

-

Secondary-sphere modification in proline catalysis: Old friend, new connection (Mechanistic Insights on Boronic Acids) Source: ResearchGate URL:[Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-Benzoylazetidine Functionalization

Executive Summary & Scientific Rationale

Azetidines are highly privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for piperidines and morpholines to improve metabolic stability and pharmacokinetic profiles. However, the direct functionalization of the azetidine 3-position—specifically to construct all-carbon quaternary centers—is notoriously difficult. Traditional cross-coupling of unactivated 3-haloazetidines often suffers from sluggish oxidative addition and competitive β-hydride elimination.

This application note details a state-of-the-art polar-radical relay catalysis methodology for the functionalization of 3-benzoylazetidines. By leveraging the strain-release of bench-stable benzoylated 1-azabicyclo[1.1.0]butanes (ABBs), chemists can generate redox-active 3-benzoylazetidine radicals that efficiently undergo Nickel-catalyzed Suzuki C(sp2)−C(sp3) cross-coupling with aryl boronic acids[1].

Mechanistic Insights: The Polar-Radical Relay Paradigm

Understanding the causality behind this reaction design is critical for successful execution and troubleshooting.

-

Strain Energy as a Driving Force : Instead of using a standard tert-butyl 3-benzoylazetidine-1-carboxylate derivative which requires harsh activation[2], this protocol utilizes an ABB precursor. The high ring strain of the bicyclic system acts as a thermodynamic reservoir.

-

Synergistic Catalysis : A single nickel source, NiBr2 , provides dual functionality. The bromide anion acts as a nucleophilic catalyst, attacking the ABB to cleave the C–N bond and release ring strain. This generates a transient 3-bromo-3-benzoylazetidine intermediate which rapidly undergoes single-electron transfer (SET) to form a tertiary carbon-centered radical[1].

-

Radical Capture : The Ni(I) species captures this radical, followed by transmetalation with an aryl boronic acid and subsequent reductive elimination to forge the elusive quaternary center[1].

Polar-radical relay mechanism for 3-benzoylazetidine functionalization.

Experimental Protocol: Ni-Catalyzed Suzuki C(sp2)−C(sp3) Cross-Coupling

This self-validating protocol ensures high fidelity in generating 3-aryl-3-benzoylazetidines.

Materials Required:

-

Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (2.0 equiv)

-

NiBr2 (10 mol%)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) (10 mol%)

-

K2CO3 (2.0 equiv)